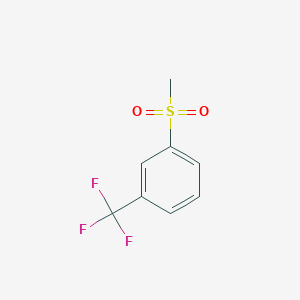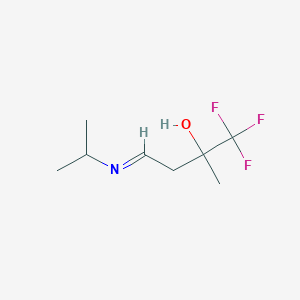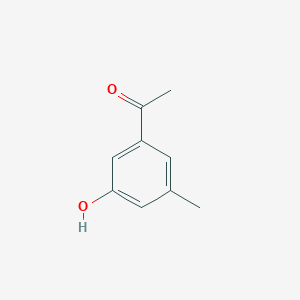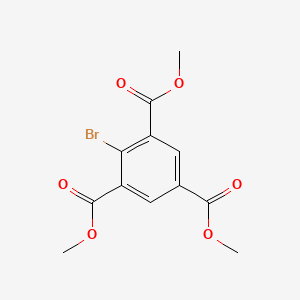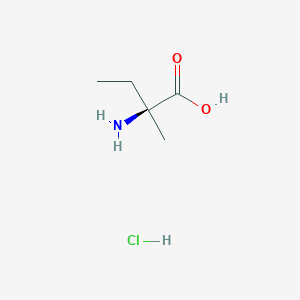
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin
Übersicht
Beschreibung
“(Deamino-Cys1,Val4,D-Arg8)-Vasopressin” is a synthetic organic compound . It is a variant of the antidiuretic hormone arginine vasopressin .
Molecular Structure Analysis
The empirical formula of this compound is C46H65N13O11S2 and it has a molecular weight of 1040.22 .Physical And Chemical Properties Analysis
This compound is a powder that is soluble in 50% acetic acid . It is stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Vasopressin Receptors and Adenylate Cyclase Activity
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin has been studied for its impact on adenylate cyclase activity in human platelets. Research shows that this compound does not affect adenylate cyclase activity by itself but can competitively inhibit the action of Arg8-vasopressin. This suggests the presence of vasopressin receptors in platelets that can mediate the inhibition of platelet adenylate cyclase or platelet aggregation (Vanderwel, Lum, & Haslam, 1983).
Effects on Colonic Motility
The compound has been used to investigate the effects of emotional stress on colonic motility. It significantly reduced or abolished the effects of stress and corticotropin-releasing hormone administration on colonic motility, suggesting a role in the central nervous system's response to stress (Buéno, Gué, & DelRio, 1992).
Vasopressin Binding in Vascular Receptors
This vasopressin analog has also been involved in studies related to vasopressin binding in vascular receptors. It was found to competitively inhibit the binding of Arg8-vasopressin to rat mesenteric artery receptors, demonstrating its interaction with vasopressin receptors in vascular smooth muscle (Schiffrin & Genest, 1983).
Aldosterone Secretagogue Effect
In the context of aldosterone secretion, this compound reversed the aldosterone secretagogue actions of neurotensin and arginine-vasopressin in rats. This suggests that it plays an essential role in the regulation of mineralocorticoid secretory capacity (Mazzocchi et al., 1993).
Interaction with Pituitary Receptors
It's been shown that analogs of vasopressin, including this one, can have selective agonist activity at pituitary corticotrope receptors. This indicates a distinct nature of the pituitary receptor from classical V1 receptors and suggests potential in exploring the pituitary response (Schwartz et al., 1991).
Wirkmechanismus
Target of Action
Dvdavp, also known as Desmopressin, is a synthetic analog of vasopressin . Its primary targets are the V2 receptors located in the renal principal cells . These receptors play a crucial role in the control of the water content in the body .
Mode of Action
Upon binding to its V2 receptors, Dvdavp triggers an intracellular cAMP signaling cascade . This leads to the phosphorylation of aquaporin-2 (AQP2) and targets the channel to the apical plasma membrane . As a result, pro-urinary water passes the membrane through AQP2 and leaves the cell on the basolateral side via AQP3 and AQP4 water channels .
Biochemical Pathways
The activation of V2 receptors by Dvdavp leads to the stimulation of the adenylate cyclase-cAMP system . This results in the insertion of water channels (aquaporins) into the luminal membrane of renal tubular cells, leading to increased water reabsorption .
Pharmacokinetics
Dvdavp is mainly excreted in the urine . Its bioavailability varies and is reported to be between 0.08–0.16% when taken orally . The elimination half-life of Dvdavp is approximately 1.5–2.5 hours .
Result of Action
The action of Dvdavp results in a reduction of renal excretion of water . This is particularly beneficial in conditions such as central diabetes insipidus and nocturia . Additionally, Dvdavp increases plasma levels of factor VIII activity in patients with hemophilia and von Willebrand’s disease Type I .
Action Environment
The efficacy of Dvdavp can be influenced by several factors. For instance, it has been found that women and older patients with nocturnal polyuria have a higher sensitivity to Dvdavp . This has led to the adaptation of the dosage based on gender . Other factors such as age, body weight, and results of nocturnal free water and sodium clearance also need to be taken into account for more accurate individualized treatment .
Eigenschaften
IUPAC Name |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O11S2/c1-25(2)38-44(69)56-32(22-35(47)61)41(66)57-33(45(70)59-18-7-11-34(59)43(68)54-29(10-6-17-51-46(49)50)39(64)52-23-36(48)62)24-72-71-19-16-37(63)53-30(21-27-12-14-28(60)15-13-27)40(65)55-31(42(67)58-38)20-26-8-4-3-5-9-26/h3-5,8-9,12-15,25,29-34,38,60H,6-7,10-11,16-24H2,1-2H3,(H2,47,61)(H2,48,62)(H,52,64)(H,53,63)(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,67)(H4,49,50,51)/t29-,30+,31+,32+,33+,34+,38+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBRFHAVFOSSOX-WSFLLCRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65N13O11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658832 | |
| Record name | 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1040.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43157-23-9 | |
| Record name | 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide](/img/structure/B3136948.png)

![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)
![Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)](/img/structure/B3136970.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)



